2-[(1h-Benzimidazol-2-ylmethyl)sulfanyl]-n-(naphthalen-2-yl)acetamide
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Overview
Description
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring via a sulfanyl-acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the sulfanyl linkage.
Acetamide Formation: The final step involves the acylation of the sulfanyl-benzimidazole with naphthalen-2-yl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to the bioactivity of the benzimidazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The naphthalene ring can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
Protein Binding: The compound can bind to proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Naphthalene Derivatives: Compounds like naphthalene-2-sulfonic acid share the naphthalene ring and are used in various industrial applications.
Uniqueness
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide is unique due to its combined benzimidazole and naphthalene structures, which confer a broad range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in science and industry .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(21-16-10-9-14-5-1-2-6-15(14)11-16)13-25-12-19-22-17-7-3-4-8-18(17)23-19/h1-11H,12-13H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPAPCWOXXMNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863655 |
Source
|
Record name | 2-{[(1H-Benzimidazol-2-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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